2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide
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Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRAZINYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . This reaction is carried out under mild conditions and yields the target compound in excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRAZINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRAZINYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRAZINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring facilitates its interaction with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-3-(2-(1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides:
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine derivatives: Known for their anticancer properties.
Uniqueness
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRAZINYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the cyclopropyl group contributes to its rigidity and specificity in binding to molecular targets.
Properties
Molecular Formula |
C13H12F3N5O |
---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C13H12F3N5O/c14-13(15,16)10-5-9(8-1-2-8)21(20-10)7-12(22)19-11-6-17-3-4-18-11/h3-6,8H,1-2,7H2,(H,18,19,22) |
InChI Key |
XJYDTNLVGMRRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=NC=CN=C3)C(F)(F)F |
Origin of Product |
United States |
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